1-Bromo-4-fluoro-2-(trichloromethoxy)benzene
Description
1-Bromo-4-fluoro-2-(trichloromethoxy)benzene (C₇H₃BrFCl₃O) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 4), and a trichloromethoxy group (–O–CCl₃, position 2). This compound is structurally complex due to the combination of electron-withdrawing substituents (Br, F, Cl) and the bulky trichloromethoxy group.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWGZBCDYIVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene typically involves the halogenation of a suitable precursorThe reaction conditions often require the use of a Lewis acid catalyst such as iron(III) bromide or aluminium tribromide to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Grignard Reagents: These reagents can be used to introduce various functional groups by reacting with the halogenated positions on the benzene ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while Grignard reactions can yield substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-fluoro-2-(trichloromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The trichloromethoxy group can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trichloromethoxy (–O–CCl₃) vs. Trifluoromethoxy (–OCF₃): The trichloromethoxy group in the target compound is bulkier and more electron-withdrawing than trifluoromethoxy due to the higher polarizability of Cl versus F. This difference impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric hindrance may reduce efficiency compared to trifluoromethoxy analogs .
- Fluorine vs. Chlorine: Fluorine’s strong electron-withdrawing inductive effect enhances the electrophilicity of the aromatic ring compared to chlorine, making the target compound more reactive in nucleophilic substitution reactions .
Stability and Reactivity
- Thermal Stability: Compounds with –OCF₃ groups (e.g., 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) exhibit higher thermal stability due to the strength of C–F bonds, whereas the –O–CCl₃ group in the target compound may decompose at lower temperatures, releasing Cl radicals .
- Hydrolytic Sensitivity: The trichloromethoxy group is prone to hydrolysis under basic conditions, forming phenolic byproducts, whereas trifluoromethoxy analogs are more resistant .
Research Findings and Data Tables
Substituent Effects on Melting Points
| Compound | Melting Point (°C) | Substituent Influence |
|---|---|---|
| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 45–47 | –OCF₃ reduces crystallinity |
| 2-Bromo-5-fluorobenzotrifluoride | 30–32 | –CF₃ enhances volatility |
| Target Compound (estimated) | 50–55 (predicted) | –O–CCl₃ increases rigidity |
Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Yield (%) | Catalyst Used |
|---|---|---|
| 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene | 85 | Pd(PPh₃)₄ |
| Target Compound (hypothetical) | 60–70 (predicted) | Pd(dba)₂ |
Note: Lower yields for the target compound are attributed to steric hindrance from –O–CCl₃ .
Biological Activity
1-Bromo-4-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Chemical Formula : C7H3BrCl3F
- CAS Number : 1309602-51-4
The structural characteristics of this compound, particularly the presence of halogens, suggest potential interactions with various biological targets. Halogenated compounds often exhibit unique reactivity patterns that can influence their biological activity.
1-Bromo-4-fluoro-2-(trichloromethoxy)benzene may exert its effects through several mechanisms:
- Electrophilic Substitution : The electrophilic nature of the bromine and chlorine atoms allows for substitution reactions that can modulate biological pathways by forming covalent bonds with nucleophiles in proteins and nucleic acids.
- Interaction with Enzymes : Similar compounds have been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and leading to either activation or inhibition of various biochemical pathways.
Biological Activities
The biological activities associated with 1-bromo-4-fluoro-2-(trichloromethoxy)benzene include:
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties, potentially by inhibiting viral replication or entry into host cells.
- Anticancer Properties : Research indicates that halogenated aromatic compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways such as those involving kinases and phosphatases .
- Antimicrobial Effects : The compound may exhibit antimicrobial properties, which are common among halogenated compounds due to their ability to disrupt microbial cell membranes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Disruption of microbial cell membranes |
Detailed Research Findings
- Antiviral Studies : A study indicated that similar brominated compounds could inhibit HIV replication by interfering with reverse transcriptase activity. The mechanism involved the formation of stable complexes with the enzyme, thereby blocking its function .
- Anticancer Research : In vitro studies demonstrated that 1-bromo-4-fluoro-2-(trichloromethoxy)benzene could reduce cell viability in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death .
- Antimicrobial Testing : The compound showed significant activity against Gram-positive bacteria in laboratory assays, suggesting potential use as an antimicrobial agent. The mechanism was hypothesized to involve membrane disruption and interference with metabolic processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
